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Compound of Interest

Compound Name: Ethyl (E)-oct-2-enoate

Cat. No.: B3029647 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Ethyl (E)-oct-2-enoate is a valuable and versatile α,β-unsaturated ester that serves as a key

building block in a variety of organic transformations. Its chemical structure, featuring an

electrophilic double bond conjugated to an ester moiety, allows it to participate in a range of

reactions, making it an important intermediate in the synthesis of complex organic molecules,

natural products, and active pharmaceutical ingredients. This document provides a detailed

overview of its applications, complete with experimental protocols and mechanistic diagrams.

Physicochemical Properties
A summary of the key physicochemical properties of ethyl (E)-oct-2-enoate is presented

below.
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Property Value

Molecular Formula C₁₀H₁₈O₂

Molecular Weight 170.25 g/mol

Appearance Colorless to pale yellow liquid

Odor Fruity

Boiling Point 222 °C

Density 0.883 g/mL at 25 °C

Refractive Index 1.4410 at 20 °C

Solubility Insoluble in water; soluble in organic solvents

CAS Number 7367-82-0

Synthesis of Ethyl (E)-oct-2-enoate
The most common and efficient method for the synthesis of ethyl (E)-oct-2-enoate is the Wittig

reaction, which involves the reaction of an aldehyde with a phosphorus ylide. This method

offers high stereoselectivity, predominantly yielding the (E)-isomer.

Experimental Protocol: Wittig Reaction
This protocol describes the synthesis of ethyl (E)-oct-2-enoate from hexanal and

(carbethoxymethylene)triphenylphosphorane.

Materials:

Hexanal

(Carbethoxymethylene)triphenylphosphorane

Anhydrous Toluene

Anhydrous Sodium Sulfate
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Silica Gel for column chromatography

Hexane

Ethyl acetate

Procedure:

A solution of hexanal (1.0 eq) in anhydrous toluene is added dropwise to a stirred solution of

(carbethoxymethylene)triphenylphosphorane (1.1 eq) in anhydrous toluene at room

temperature under an inert atmosphere.

The reaction mixture is then heated to reflux (approximately 110 °C) and stirred for 12-24

hours. The progress of the reaction should be monitored by thin-layer chromatography

(TLC).

Upon completion, the reaction mixture is cooled to room temperature and the solvent is

removed under reduced pressure.

The residue is triturated with hexane to precipitate triphenylphosphine oxide. The precipitate

is removed by filtration.

The filtrate is concentrated, and the crude product is purified by silica gel column

chromatography using a hexane-ethyl acetate gradient as the eluent to afford pure ethyl (E)-
oct-2-enoate.

Expected Yield: 70-85%

Hexanal

Toluene, Reflux

(Carbethoxymethylene)triphenylphosphorane

Ethyl (E)-oct-2-enoate

Triphenylphosphine oxide

Click to download full resolution via product page
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Caption: Synthesis of Ethyl (E)-oct-2-enoate via Wittig Reaction.

Applications in Organic Synthesis
Ethyl (E)-oct-2-enoate is a valuable Michael acceptor and dienophile, enabling the

construction of complex carbon skeletons through conjugate additions and cycloaddition

reactions.

Michael Addition (Conjugate Addition)
As a Michael acceptor, ethyl (E)-oct-2-enoate readily reacts with a variety of nucleophiles,

including organometallic reagents (such as Grignard reagents and organocuprates), enolates,

amines, and thiols. This reaction is a powerful tool for the formation of new carbon-carbon and

carbon-heteroatom bonds at the β-position of the ester.

This protocol outlines the 1,4-conjugate addition of methylmagnesium bromide to ethyl (E)-oct-
2-enoate catalyzed by copper(I) iodide.

Materials:

Ethyl (E)-oct-2-enoate

Methylmagnesium bromide (in diethyl ether)

Copper(I) iodide (CuI)

Anhydrous diethyl ether

Saturated aqueous ammonium chloride solution

Anhydrous magnesium sulfate

Silica Gel for column chromatography

Hexane

Ethyl acetate

Procedure:
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To a stirred suspension of CuI (0.1 eq) in anhydrous diethyl ether at -20 °C under an inert

atmosphere, a solution of methylmagnesium bromide (1.2 eq) in diethyl ether is added

dropwise. The mixture is stirred for 15 minutes.

A solution of ethyl (E)-oct-2-enoate (1.0 eq) in anhydrous diethyl ether is then added

dropwise to the reaction mixture at -20 °C.

The reaction is stirred at this temperature for 1-2 hours, with progress monitored by TLC.

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride

solution.

The mixture is allowed to warm to room temperature, and the layers are separated. The

aqueous layer is extracted with diethyl ether.

The combined organic layers are washed with brine, dried over anhydrous magnesium

sulfate, filtered, and concentrated under reduced pressure.

The crude product is purified by silica gel column chromatography (hexane-ethyl acetate

gradient) to yield ethyl 3-methyloctanoate.

Expected Yield: 80-95%

Ethyl (E)-oct-2-enoate

Cu(I) Catalyst

β-Substituted Octanoate1,4-Addition

Grignard Reagent (R-MgX)

Organocuprate Intermediate

Click to download full resolution via product page
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Caption: Michael Addition to Ethyl (E)-oct-2-enoate.

Diels-Alder Reaction
The electron-withdrawing nature of the ester group in ethyl (E)-oct-2-enoate makes it a

moderately reactive dienophile in [4+2] cycloaddition reactions with conjugated dienes. This

reaction is a powerful method for the construction of six-membered rings with good

stereocontrol.

This protocol describes the reaction between ethyl (E)-oct-2-enoate and cyclopentadiene.

Materials:

Ethyl (E)-oct-2-enoate

Dicyclopentadiene

Anhydrous toluene

Silica Gel for column chromatography

Hexane

Ethyl acetate

Procedure:

Dicyclopentadiene is cracked by heating to its boiling point (around 170 °C) and the resulting

cyclopentadiene monomer is collected by distillation at a lower temperature (around 40-42

°C). The freshly distilled cyclopentadiene should be used immediately.

In a sealed tube, ethyl (E)-oct-2-enoate (1.0 eq) and freshly distilled cyclopentadiene (2.0

eq) are dissolved in anhydrous toluene.

The sealed tube is heated to 150-180 °C for 12-24 hours. The reaction progress can be

monitored by GC-MS or NMR spectroscopy.

After cooling to room temperature, the solvent is removed under reduced pressure.
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The crude product, a mixture of endo and exo diastereomers, is purified by silica gel column

chromatography (hexane-ethyl acetate gradient) to afford the bicyclic adducts.

Expected Yield: 60-80% (as a mixture of diastereomers)

Ethyl (E)-oct-2-enoate

Toluene, Heat

Cyclopentadiene

Bicyclic Adduct
(endo/exo mixture)

[4+2] Cycloaddition

Click to download full resolution via product page

Caption: Diels-Alder Reaction of Ethyl (E)-oct-2-enoate.

Summary of Applications
The reactivity of ethyl (E)-oct-2-enoate as a building block in organic synthesis is summarized

in the table below, highlighting the types of products that can be accessed.

Reaction Type Nucleophile/Reactant Product Class

Michael Addition
Grignard Reagents (with Cu

catalyst)
β-Alkyl Octanoates

Organocuprates β-Alkyl/Aryl Octanoates

Enolates
γ-Ketoesters or 1,5-Dicarbonyl

Compounds

Amines β-Amino Esters

Thiols β-Thioethers

Diels-Alder Reaction Acyclic/Cyclic Dienes Substituted Cyclohexenes

Conclusion
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Ethyl (E)-oct-2-enoate is a readily accessible and highly useful building block in organic

synthesis. Its ability to undergo a variety of transformations, particularly conjugate additions

and cycloadditions, provides synthetic chemists with a powerful tool for the construction of

diverse and complex molecular architectures. The protocols provided herein serve as a starting

point for the exploration of its synthetic utility in research, and drug discovery and development.

To cite this document: BenchChem. [Ethyl (E)-oct-2-enoate: A Versatile Building Block in
Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3029647#ethyl-e-oct-2-enoate-as-a-building-block-in-
organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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